molecular formula C23H21ClFNO4 B5515427 4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5515427
M. Wt: 429.9 g/mol
InChI Key: SOUSILJDXCIZMZ-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chloro, fluoro, and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the quinoline core. Subsequent steps may involve halogenation, methoxylation, and cyclization reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents such as alkyl or aryl groups.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain proteins or enzymes, while the quinoline core can interact with nucleic acids or other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the dimethoxyphenyl moiety, can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFNO4/c1-29-13-6-7-20(30-2)14(10-13)12-8-18-23(19(27)9-12)15(11-21(28)26-18)22-16(24)4-3-5-17(22)25/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSILJDXCIZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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